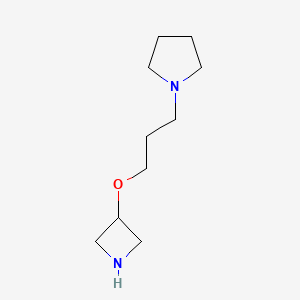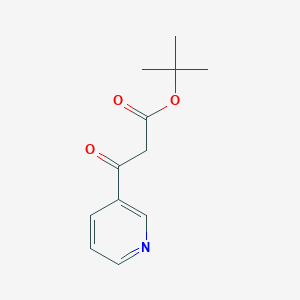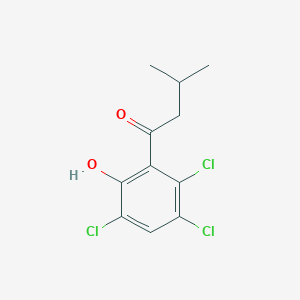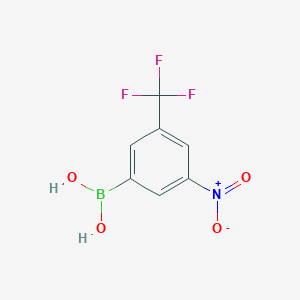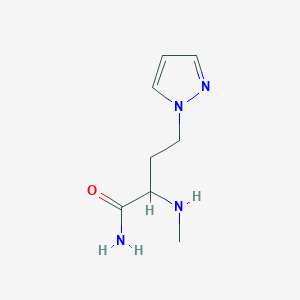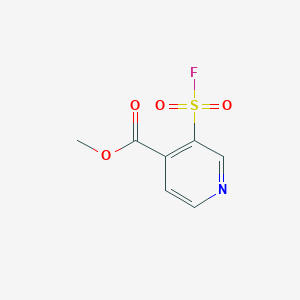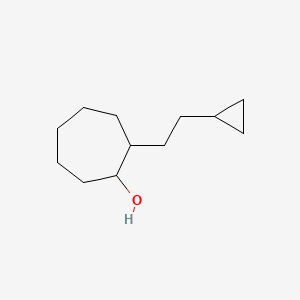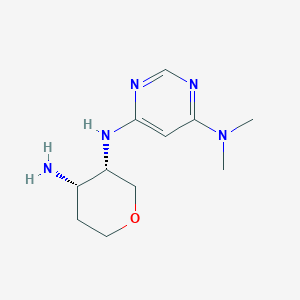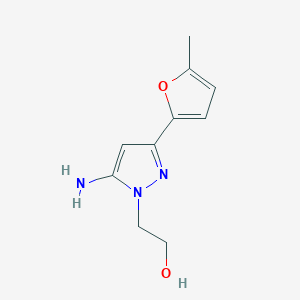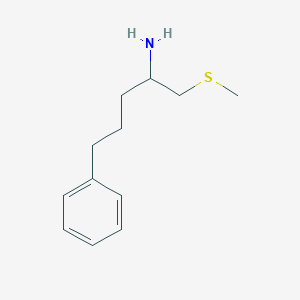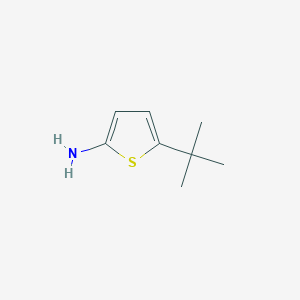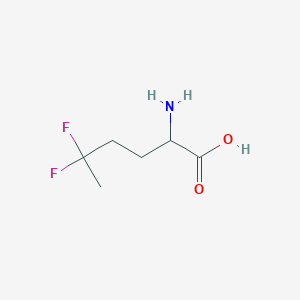![molecular formula C14H29N3O2 B13635157 Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate is an organic compound that features a piperazine ring substituted with an aminopropyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 1-(3-aminopropyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the substituent introduced.
Oxidation: Products include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and piperazine derivatives.
Scientific Research Applications
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme interactions and receptor binding.
Industrial Applications: Potential use in the production of specialty chemicals and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The piperazine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
- Tert-butyl (3-(piperazin-1-yl)propyl)carbamate
- 4-(3-aminopropyl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the tert-butyl ester and aminopropyl groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C14H29N3O2 |
|---|---|
Molecular Weight |
271.40 g/mol |
IUPAC Name |
tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)5-8-17-11-9-16(10-12-17)7-4-6-15/h4-12,15H2,1-3H3 |
InChI Key |
YLIMNJNFIZZTHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCN(CC1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


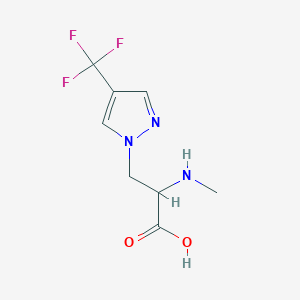
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
